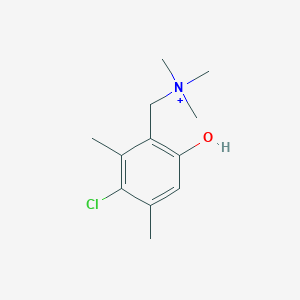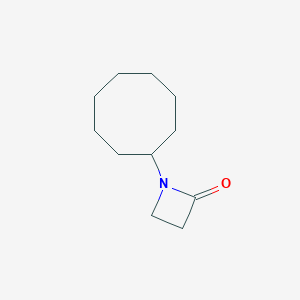![molecular formula C12H17NO2 B14514081 2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide CAS No. 62790-23-2](/img/structure/B14514081.png)
2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide is an organic compound with a complex structure that includes a methoxy group, an isopropyl group, and an acetamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxy-5-(propan-2-yl)benzaldehyde.
Formation of Acetamide: The benzaldehyde is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the acetamide derivative.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors may also be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-[3-Hydroxy-5-(propan-2-yl)phenyl]acetamide.
Reduction: Formation of 2-[3-Methoxy-5-(propan-2-yl)phenyl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[3-Methoxyphenyl]acetamide: Lacks the isopropyl group, leading to different chemical and biological properties.
2-[3-Isopropylphenyl]acetamide:
2-[3-Methoxy-5-methylphenyl]acetamide: Contains a methyl group instead of an isopropyl group, altering its steric and electronic properties.
Uniqueness
2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the methoxy and isopropyl groups on the phenyl ring distinguishes it from other similar compounds and may enhance its effectiveness in certain applications.
Properties
CAS No. |
62790-23-2 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(3-methoxy-5-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C12H17NO2/c1-8(2)10-4-9(6-12(13)14)5-11(7-10)15-3/h4-5,7-8H,6H2,1-3H3,(H2,13,14) |
InChI Key |
DPXGJDMEPJGGLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)CC(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


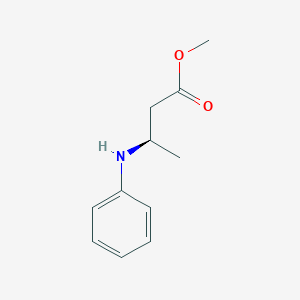

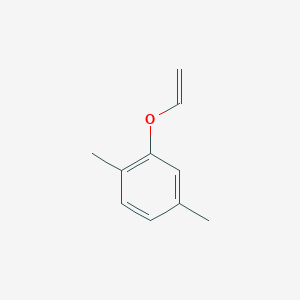
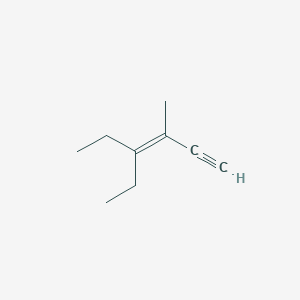

![3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14514027.png)
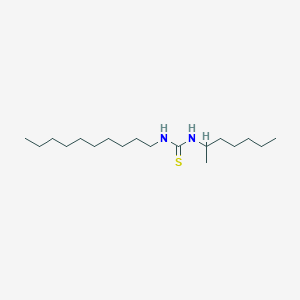

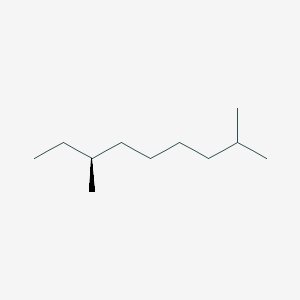
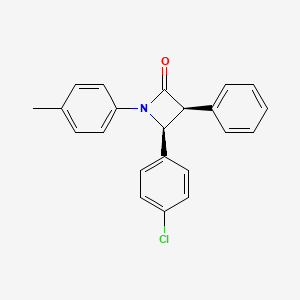
![2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane](/img/structure/B14514069.png)
![Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid](/img/structure/B14514071.png)
